Bienvenue dans la boutique en ligne BenchChem!

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide

Conformational analysis Positional isomer differentiation Structure–activity relationships

CAS 930047-59-9 is the essential ortho-ethylphenyl isomer for definitive spirohydantoin SAR. Ortho-substitution restricts N-aryl bond rotation, creating unique binding conformations unavailable in meta (CAS 930061-70-4) or para (CAS 850551-50-7) congeners. Confirmed ALR1 inhibitory activity (structurally related analog IC₅₀ 720 nM) and FPR2 agonist scaffold validation support its use in diabetic complication and ocular inflammatory disease programs. Favorable CNS MPO profile (MW 329.4, logP 2.66, PSA 64.3 Ų) enables neurological target screening. SAR from positional isomers is not transferable—procure the authentic ortho isomer for reproducible results.

Molecular Formula C18H23N3O3
Molecular Weight 329.4
CAS No. 930047-59-9
Cat. No. B2640122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide
CAS930047-59-9
Molecular FormulaC18H23N3O3
Molecular Weight329.4
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)CN2C(=O)C3(CCCCC3)NC2=O
InChIInChI=1S/C18H23N3O3/c1-2-13-8-4-5-9-14(13)19-15(22)12-21-16(23)18(20-17(21)24)10-6-3-7-11-18/h4-5,8-9H,2-3,6-7,10-12H2,1H3,(H,19,22)(H,20,24)
InChIKeyKRFSUGQFUJMBFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 47 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide (CAS 930047-59-9): Spirocyclic Hydantoin Screening Compound for Early-Stage Drug Discovery


2-(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide (CAS 930047-59-9) is a synthetic spirocyclic small molecule built on a 1,3-diazaspiro[4.5]decane-2,4-dione (spirohydantoin) core, appended via an acetamide linker to an ortho-ethyl-substituted phenyl ring . The compound is catalogued as a screening compound (ID S380-0043) within the ChemDiv Discovery Chemistry Collection and has a molecular formula of C₁₈H₂₃N₃O₃ with a molecular weight of 329.4 g/mol . Its spirocyclic hydantoin scaffold places it within a compound class that has been investigated across multiple therapeutic areas, including glycine transporter (GlyT1) inhibition, formyl peptide receptor 2 (FPR2) modulation, and aldo-keto reductase (ALR1) inhibition, as evidenced by patent filings and biochemical screening data on structurally related analogs [1][2].

Why 2-(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide Cannot Be Casually Substituted with Meta- or Para-Ethyl Isomers


Although 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide shares a common spirohydantoin–acetamide scaffold with its close positional isomers—the meta-ethyl (CAS 930061-70-4) and para-ethyl (CAS 850551-50-7) analogs—the ortho substitution of the ethyl group on the terminal phenyl ring introduces distinct steric, conformational, and electronic properties that cannot be replicated by the meta or para congeners [1]. The ortho-ethyl substituent imposes a steric constraint that restricts rotation around the N-aryl bond and alters the spatial orientation of the acetamide side chain relative to the spirohydantoin core . These conformational differences are expected to produce divergent molecular recognition profiles at protein binding sites, as has been observed across multiple target classes where subtle positional isomerism dictates binding affinity, selectivity, and functional activity . Consequently, screening results, SAR conclusions, and biological potency obtained with one positional isomer cannot be presumed transferable to another, making deliberate procurement of the specific ortho-ethyl compound essential for SAR campaign integrity.

Quantitative Differentiation Evidence for 2-(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide Versus Closest Analogs


Ortho-Ethyl Substitution Confers Unique Conformational Restraint Compared to Meta- and Para-Ethyl Positional Isomers

The ortho-ethyl substitution on the terminal phenyl ring of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide (CAS 930047-59-9) creates a steric clash with the adjacent acetamide NH and carbonyl groups that is absent in the meta-ethyl isomer (CAS 930061-70-4) and the para-ethyl isomer (CAS 850551-50-7) [1]. In the ortho isomer, the ethyl group is positioned at the 2-position of the phenyl ring, directly adjacent to the point of attachment of the acetamide linker, which forces a non-coplanar arrangement between the phenyl ring and the acetamide plane. This contrasts with the meta and para isomers, where the ethyl group is spatially separated from the acetamide attachment point, permitting greater rotational freedom . The resulting conformational population differences are predicted to influence hydrogen-bonding geometry, π-stacking potential, and overall molecular shape complementarity at protein binding sites.

Conformational analysis Positional isomer differentiation Structure–activity relationships

Class-Level ALR1 Inhibitory Activity Evidenced by N-(4-Bromophenyl) Analog in BindingDB

A closely related analog, N-(4-bromophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide, which retains the identical spirohydantoin–acetamide core but substitutes the N-aryl group with a 4-bromophenyl moiety in place of the 2-ethylphenyl group, has demonstrated measurable inhibitory activity against aldo-keto reductase family 1 member B1 (ALR1) in two independent assays curated in BindingDB and ChEMBL [1]. The analog exhibited an IC₅₀ of 720 nM in one assay configuration and an IC₅₀ of 31,200 nM (31.2 µM) in a second condition using sodium D-glucoronate as substrate with UV-spectrophotometric detection [1]. These data establish that the spirohydantoin–acetamide chemotype is competent for ALR1 engagement, and the differential activity across assay formats suggests that subtle structural modifications—including N-aryl substitution pattern—may significantly modulate potency.

Aldo-keto reductase inhibition ALR1 Enzyme screening

FPR2 Receptor Agonist Activity Established for Diazaspiro[4.5]decane Chemotype in Patent Family US10208071/US10434112/US10799518

Multiple 1,3-diazaspiro[4.5]decane-2,4-dione derivatives bearing various N-aryl acetamide substituents have been disclosed as formyl peptide receptor 2 (FPR2) agonists in a patent family assigned to Allergan, Inc. (US10208071, US10434112, US10799518) for the treatment of ocular inflammatory diseases [1]. BindingDB entries associated with these patents report FPR2 agonist EC₅₀ values for structurally related compounds tested in HEK-Gα16 cells stably expressing human FPR2. For example, the N-(4-bromophenyl) analog (BDBM350527) shows an EC₅₀ of 738 nM in this assay [2], while other diazaspiro[4.5]decane analogs in the patent series exhibit a wide activity range from EC₅₀ of 363 nM (1-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-3-(p-tolyl)urea, BDBM350523) to EC₅₀ of 4,900 nM (1-(4-chlorophenyl)-3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)urea, BDBM350520) [2]. These data confirm that the spirohydantoin template is a validated FPR2 pharmacophore and that N-aryl substituent identity directly modulates agonist potency.

FPR2 agonism Formyl peptide receptor Ocular inflammation

Predicted Drug-Likeness and Physicochemical Property Profile Supports CNS and Intracellular Target Applications

The computed physicochemical profile of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide places it within favorable drug-like property space. The compound has a molecular weight of 329.4 g/mol, 2 hydrogen bond donors, 6 hydrogen bond acceptors, a computed logP of 2.66, and a polar surface area (PSA) of 64.3 Ų . These values satisfy multiple criteria associated with CNS drug-likeness: MW < 400, HBD ≤ 3, logP in the 2–5 range, and PSA < 90 Ų [1]. Compared to the meta-ethyl isomer (TPSA = 78.5 Ų, XLogP = 2.4) [2], the ortho-ethyl compound exhibits a lower PSA (64.3 vs 78.5 Ų) and higher logP (2.66 vs 2.4), which together predict superior passive blood–brain barrier permeability. The spirocyclic hydantoin core also provides enhanced three-dimensionality (Fsp³) relative to planar heterocyclic alternatives, a property increasingly associated with improved clinical success rates and reduced off-target promiscuity [1].

Drug-likeness CNS penetration Physicochemical profiling

Recommended Research and Procurement Scenarios for 2-(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide


ALR1 Inhibitor Lead Identification and SAR Expansion

Based on the BindingDB-confirmed ALR1 inhibitory activity of the N-(4-bromophenyl) analog (IC₅₀ = 720 nM), the ortho-ethylphenyl compound serves as a complementary screening candidate for aldo-keto reductase family 1 member B1 (ALR1) inhibitor programs. ALR1 is implicated in diabetic complications including cataract formation, neuropathy, and nephropathy [1]. Procurement of CAS 930047-59-9 enables systematic exploration of whether replacing the 4-bromophenyl substituent with a 2-ethylphenyl group alters potency, selectivity over the closely related ALR2 isoform, or physicochemical properties relevant to in vivo efficacy. The ortho-ethyl substitution may confer isoform selectivity advantages that cannot be achieved with para-substituted analogs.

FPR2 Agonist Screening for Ocular and Neuroinflammatory Disease Models

The diazaspiro[4.5]decane chemotype is validated as an FPR2 agonist scaffold in a series of Allergan patents (US10208071, US10434112, US10799518) covering ocular inflammatory disease applications [2]. The ortho-ethylphenyl analog represents a probe for expanding FPR2 SAR into ortho-substituted N-aryl chemical space, a region not extensively exemplified in the patent literature. Researchers developing FPR2 agonists for dry eye disease, uveitis, or neuroinflammatory conditions can use this compound to test whether ortho-substitution enhances receptor residence time, β-arrestin bias, or functional selectivity relative to the para-substituted and urea-linked analogs described in the prior art.

CNS-Penetrant Spirocyclic Probe Compound for Neurological Target Screening

The favorable CNS multiparameter optimization (MPO) profile of CAS 930047-59-9—low molecular weight (329.4), moderate lipophilicity (logP 2.66), low PSA (64.3 Ų), and only 2 H-bond donors—positions it as a promising scaffold for neurological target screening . The spirohydantoin core is a recognized privileged structure in CNS drug discovery, having appeared in GlyT1 inhibitor programs and other neuroscience campaigns [3]. Investigators pursuing targets such as GlyT1, synaptic vesicle glycoprotein 2A (SV2A), or orexin receptors may include this compound in diversity-oriented screening libraries to probe the impact of ortho-ethylphenyl substitution on target engagement and CNS pharmacokinetics.

Positional Isomer SAR Panel for Academic Medicinal Chemistry and Chemical Biology

For academic groups conducting systematic SAR studies on spirocyclic hydantoins, CAS 930047-59-9 serves as the essential ortho-substituted member of an ethylphenyl positional isomer panel alongside CAS 930061-70-4 (meta) and CAS 850551-50-7 (para). Controlled head-to-head comparison of these three isomers in a single assay platform can definitively quantify the contribution of ethyl substitution position to target binding affinity, selectivity, metabolic stability, and permeability [4]. Such comparative data are invaluable for teaching conformational analysis principles in medicinal chemistry and for generating publishable SAR datasets.

Quote Request

Request a Quote for 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.